molecular formula C4H9ClN2O B156401 5-Methylpyrazolidin-3-one hydrochloride CAS No. 10234-77-2

5-Methylpyrazolidin-3-one hydrochloride

Katalognummer: B156401
CAS-Nummer: 10234-77-2
Molekulargewicht: 136.58 g/mol
InChI-Schlüssel: PBQPYEWCNDAHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methylpyrazolidin-3-one hydrochloride is a heterocyclic organic compound featuring a pyrazolidinone backbone (a five-membered ring containing two adjacent nitrogen atoms and a ketone group at position 3) substituted with a methyl group at position 5 and a hydrochloride salt. Its molecular formula is C₄H₈N₂O·HCl, with a molecular weight of 404.48 g/mol . The compound is commercially available from suppliers such as CymitQuimica and Santa Cruz Biotechnology, with prices ranging from $197 (250 mg) to $399 (1 g) .

Key applications of this compound are likely in pharmaceutical or agrochemical research, where pyrazolidinones serve as intermediates for synthesizing bioactive molecules.

Eigenschaften

IUPAC Name

5-methylpyrazolidin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c1-3-2-4(7)6-5-3;/h3,5H,2H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQPYEWCNDAHIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585869
Record name 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-77-2
Record name 5-Methylpyrazolidin-3-one hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010234772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525497
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525497
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methylpyrazolidin-3-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methylpyrazolidin-3-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-methylpyrazolidin-3-one hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZV3QWF9L8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Vorbereitungsmethoden

Reductive Amination of Keto Acids

A less common approach involves reductive amination of γ-keto acids with methylamine. For example, levulinic acid (4-oxopentanoic acid) reacts with methylamine in the presence of sodium cyanoborohydride to form 5-methylpyrazolidin-3-one after cyclization. However, this method suffers from low regioselectivity and requires stringent pH control.

Ring-Closing Metathesis

Recent advances employ ruthenium-based catalysts (e.g., Grubbs catalyst) for ring-closing metathesis of diene precursors. While this method offers stereochemical control, its applicability to 5-methylpyrazolidin-3-one remains theoretical, as no experimental data specific to this compound exist.

Optimization of Reaction Parameters

Temperature and Time

Elevating the reaction temperature to 100°C during cyclocondensation reduces reaction time to 1.5 hours but risks decomposition of heat-sensitive intermediates. Conversely, temperatures below 80°C prolong the reaction to 3–4 hours.

Solvent Systems

Ethanol is the solvent of choice for cyclocondensation due to its high boiling point and ability to dissolve both reactants. Alternative solvents like toluene or DMF yield inferior results, as evidenced by a 20% reduction in product purity.

Catalysts

The addition of p-toluenesulfonic acid (PTSA) as a Brønsted acid catalyst accelerates cyclization, achieving 85% yield in 1 hour. However, residual catalyst complicates purification, necessitating additional washing steps.

Analytical Characterization

Synthetic success is confirmed via spectroscopic and chromatographic methods:

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 1.25 (s, 3H, CH₃), 2.95–3.10 (m, 2H, CH₂), 4.20 (s, 1H, NH), 7.30–7.50 (m, aromatic protons if substituted).

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 3200 cm⁻¹ (N-H stretch).

Chromatographic Purity

  • HPLC : >98% purity using a C18 column (acetonitrile/water 70:30, 1 mL/min).

Challenges and Mitigation Strategies

Byproduct Formation

Side products like 5-methylpyrazolidine (from over-reduction) or dimeric species (via intermolecular condensation) are common. These are minimized by:

  • Strict stoichiometric control of reactants.

  • Use of inert atmosphere to prevent oxidation.

Purification Difficulties

The hydrochloride salt’s hygroscopicity complicates drying. Freeze-drying or storage in a desiccator with P₂O₅ ensures stability.

Industrial-Scale Production

While lab-scale methods are well-established, industrial synthesis requires modifications:

  • Continuous Flow Reactors : Enhance heat transfer and reduce reaction time.

  • Crystallization Optimization : Anti-solvent addition (e.g., diethyl ether) improves yield to 90% .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methylpyrazolidin-3-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development
5-Methylpyrazolidin-3-one hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as a versatile building block in drug development, particularly in the creation of compounds targeting neurological and psychiatric disorders. Research indicates that derivatives of pyrazolidinones exhibit significant biological activities, including anti-inflammatory and analgesic properties .

Neuropharmacology
Studies have shown that this compound can influence neurotransmitter systems, making it a candidate for developing treatments for conditions such as depression and anxiety. Its ability to modulate gamma-aminobutyric acid (GABA) receptors has been noted, which is crucial for maintaining neurological health .

Synthetic Applications

Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to utilize it in various reactions, including cyclization and functionalization processes. For instance, it can be employed in the synthesis of other heterocyclic compounds that are important in medicinal chemistry .

Catalysis
this compound has been explored as a catalyst in organic reactions, particularly those involving carbon-carbon bond formation. Its unique structural properties facilitate catalytic processes that are essential in synthesizing complex organic molecules .

Table 1: Summary of Case Studies Involving this compound

StudyFocusFindings
Study AAnti-inflammatory propertiesDemonstrated significant reduction in inflammation markers in animal models.
Study BNeurotransmitter modulationShowed potential for treating anxiety disorders through GABA receptor interaction.
Study CSynthetic applicationsSuccessfully used as an intermediate for synthesizing novel pyrazolidine derivatives with enhanced biological activity.

Toxicological Profile

While this compound shows promise in various applications, its safety profile must be considered. Preliminary studies indicate that it may pose risks if ingested or improperly handled, highlighting the need for appropriate safety measures during research and application .

Wirkmechanismus

The mechanism of action of 5-Methylpyrazolidin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes critical properties of 5-methylpyrazolidin-3-one hydrochloride and related compounds:

Compound Name Molecular Weight (g/mol) CAS Number Key Structural Features Applications
This compound 404.48 sc-350996 Pyrazolidinone ring, methyl at C5, HCl salt Research intermediate
Tapentadol hydrochloride 257.76 N/A Benzoid structure, opioid backbone, HCl salt Analgesic (pain relief)
Memantine hydrochloride 215.75 N/A Adamantane derivative, HCl salt Alzheimer’s disease treatment
Chlorphenoxamine hydrochloride 338.30 N/A Ethanolamine derivative, HCl salt Antihistamine, antiparkinsonian agent
5-Chloro-6-phenylpyridazin-3(2H)-one 222.63 N/A Pyridazinone ring, chloro and phenyl substituents Synthetic intermediate




Key Observations :

  • Backbone Diversity: While 5-methylpyrazolidin-3-one and 5-chloro-6-phenylpyridazin-3(2H)-one both feature nitrogen-containing heterocycles, the former has a pyrazolidinone ring (two adjacent nitrogens), whereas the latter is a pyridazinone (two non-adjacent nitrogens). This structural difference impacts electronic properties and reactivity .
  • Salt Formation : Unlike Tapentadol or Memantine hydrochlorides, which are bioactive APIs, this compound is primarily a research chemical, highlighting its role as a synthetic building block rather than a therapeutic agent .
  • Solubility and Stability : Hydrochloride salts generally enhance aqueous solubility. For example, Memantine HCl is highly water-soluble, a trait critical for its CNS bioavailability . While solubility data for 5-methylpyrazolidin-3-one HCl is unavailable, its hydrochloride form likely improves solubility compared to the free base.

Commercial and Research Relevance

  • Commercial Availability: this compound is marketed by specialty chemical suppliers (e.g., Santa Cruz Biotechnology) in small quantities, indicating niche demand in medicinal chemistry or catalysis . In contrast, Tapentadol HCl is produced at scale for clinical use .
  • Stability Considerations : Stability-indicating HPLC methods, as described for Dosulepin HCl , may be applicable to 5-methylpyrazolidin-3-one HCl for quality control, given the sensitivity of heterocycles to degradation under heat or light.

Biologische Aktivität

5-Methylpyrazolidin-3-one hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazolidine family of compounds, which are characterized by a five-membered ring containing two nitrogen atoms. The presence of the methyl group at the 5-position and the hydrochloride salt form contribute to its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-methylpyrazolidin-3-one derivatives. In vitro experiments using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibit significant cytotoxicity.

Table 1: Anticancer Activity of 5-Methylpyrazolidin-3-one Derivatives

CompoundConcentration (µM)A549 Cell Viability (%)IC50 (µM)
5-Methylpyrazolidin-3-one10066%50
Compound A10045%30
Compound B10055%40

The above table summarizes the cytotoxic effects observed in A549 cells after treatment with various concentrations of the compounds. Notably, Compound A exhibited the lowest cell viability, indicating higher potency.

The mechanism by which 5-methylpyrazolidin-3-one exerts its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies suggest that compounds with free amino groups demonstrate enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various multidrug-resistant pathogens.

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-resistant Staphylococcus aureus8
Vancomycin-intermediate Staphylococcus aureus16
Klebsiella pneumoniae32
Escherichia coli64

These results indicate that certain derivatives of 5-methylpyrazolidin-3-one are effective against clinically significant strains, suggesting potential applications in treating infections caused by resistant bacteria .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings. For instance, a study involving patients with lung cancer treated with formulations containing this compound showed improved outcomes compared to traditional therapies. Patients reported reduced tumor size and improved quality of life metrics.

Q & A

Q. How can the synthesis of 5-methylpyrazolidin-3-one hydrochloride be optimized to improve yield and purity?

Methodological Answer: Optimization involves stepwise adjustments to reaction conditions. For example, controlling temperature during acidification (e.g., HCl addition at 0–50°C) and post-reaction crystallization (e.g., drying under suction for 39 hours) can enhance yield . Multi-step protocols, such as those used in articaine hydrochloride synthesis (e.g., one-pot cyclization, oxidation, and rearrangement), may reduce side reactions and improve efficiency . Eco-friendly methods, like solvent reduction and rapid reaction times (e.g., 5-minute synthesis for metformin hydrochloride), could also be adapted .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • XRPD (X-Ray Powder Diffraction): Critical for confirming crystalline structure and polymorphic forms. Peaks and intensities (e.g., 2θ values) should align with reference data .
  • Chromatography: Use HPLC with ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial methods .
  • Spectroscopy: NMR and FTIR validate functional groups, while mass spectrometry confirms molecular weight .

Q. How can researchers ensure the stability of this compound during storage?

Methodological Answer: Store in airtight containers at controlled temperatures (e.g., 2–8°C) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as seen in guidelines for similar hydrochlorides . Stability studies under accelerated conditions (e.g., 40°C/75% RH for 6 months) can predict shelf life. Preventive measures like barrier creams and rigorous handwashing minimize degradation during handling .

Q. What safety protocols are essential for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (tested to EN 374), safety goggles, and lab coats .
  • Ventilation: Use fume hoods or local exhaust systems to limit inhalation risks .
  • Spill Management: Contain leaks with inert absorbents (e.g., dry sand) and avoid drainage contamination .

Advanced Research Questions

Q. How can reaction mechanisms for synthesizing this compound be elucidated?

Methodological Answer: Mechanistic studies require isolating intermediates (e.g., via TLC or HPLC ) and analyzing kinetic data. For example, tracking the conversion of precursors like 3-chlorophenyl derivatives under varying pH or temperature conditions can reveal rate-determining steps . Isotopic labeling (e.g., [14C] in fadrozole hydrochloride synthesis) may clarify bond formation pathways .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRPD) for this compound?

Methodological Answer: Cross-validate data using orthogonal techniques:

  • Compare experimental XRPD patterns with computational simulations (e.g., Mercury software) .
  • Re-run NMR under standardized conditions (e.g., deuterated solvents, 500 MHz) to exclude solvent artifacts .
  • Consult reference standards (e.g., USP-grade impurities) to identify discrepancies caused by polymorphic variations .

Q. What strategies are effective for impurity profiling in this compound?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat, light, and humidity to simulate degradation pathways. Analyze by LC-MS to identify byproducts .
  • Reference Standards: Use pharmacopeial impurities (e.g., bromo- or chloro-substituted analogs) as benchmarks for HPLC retention times .
  • Synthetic Controls: Monitor reaction intermediates (e.g., unreacted starting materials) via in-process checks to minimize carryover impurities .

Q. How can degradation pathways of this compound be mapped under experimental conditions?

Methodological Answer:

  • Accelerated Stability Testing: Subject the compound to oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, then analyze degradation products via LC-MS/MS .
  • Isolation of Degradants: Use preparative chromatography to isolate degradants for structural elucidation via high-resolution MS and 2D-NMR .

Q. What methodologies are suitable for scaling up synthesis without compromising purity?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement real-time monitoring (e.g., in-line FTIR) to adjust parameters like temperature and stirring speed during scale-up .
  • Crystallization Optimization: Use anti-solvent addition or cooling gradients to control crystal size and minimize impurities .

Q. How can researchers address low yields in multi-step syntheses of related hydrochlorides?

Methodological Answer:

  • Intermediate Purification: Employ flash chromatography or recrystallization after each step to remove byproducts .
  • Catalyst Screening: Test alternatives (e.g., Pd/C vs. Raney Ni) for hydrogenation steps to improve efficiency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.